3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine
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Overview
Description
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is a complex organic compound with a unique structure that includes both thiopyrano and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiopyrano and thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine: Shares a similar core structure but lacks the propan-1-amine group.
3H,4H,6H,7H,8H-thiopyrano[3,2-d]pyrimidin-4-one: Another related compound with a pyrimidinone ring instead of the thiazole ring.
Uniqueness
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is unique due to its combination of thiopyrano and thiazole rings with a propan-1-amine group.
Properties
Molecular Formula |
C9H14N2S2 |
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Molecular Weight |
214.4 g/mol |
IUPAC Name |
3-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-2-9-11-7-3-5-12-6-8(7)13-9/h1-6,10H2 |
InChI Key |
SDHJQTVXAZVYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N=C(S2)CCCN |
Origin of Product |
United States |
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